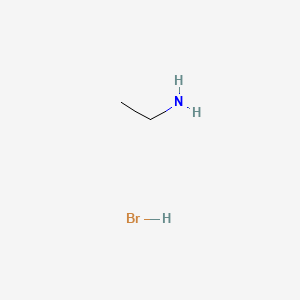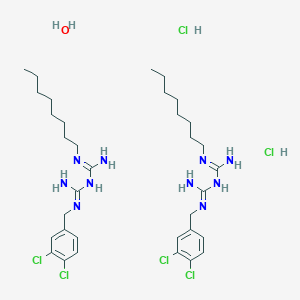
Disulfane
概要
説明
Disulfane, also known as disulfide, is a compound containing an R−S−S−R′ functional group or the S2− 2 anion . The linkage is also called an SS-bond or sometimes a disulfide bridge and usually derived from two thiol groups .
Synthesis Analysis
Pure disulfane, H2S2, has been obtained by the cracking distillation of raw sulfane mixtures in a rotary evaporator . Pure, gaseous dideuterodisulfane could be generated by the solvolysis of bis (methyldiphenylsilyl)disulfane, (MePh2Si)2S2, with D2O in the presence of trichloroacetic acid as a stabilizing agent . Partially deuterated disulfane has been prepared by H,D exchange between pure H2S2 and DCl .Molecular Structure Analysis
The molecular structure of disulfane has been determined based solely on microwave spectroscopy with the following parameters: r (SS) = 2.0564 A, r (SH) = 1.3421 A, dihedral angle γ = 90.34°, and < (SSH) = 97.88° .Chemical Reactions Analysis
The interconversion between dithiol and disulfide groups is a redox reaction: the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state . Notice that in the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur .Physical And Chemical Properties Analysis
Disulfane is a colorless crystalline material often abbreviated Ph2S2 . It is one of the more commonly encountered organic disulfides in organic synthesis .科学的研究の応用
Synthesis and Molecular Structure
Disulfane, H2S2, has a unique molecular structure that has been the subject of scientific study. Its synthesis and molecular structure were characterized using techniques like microwave spectroscopy, revealing parameters like bond lengths and angles (Hahn et al., 1991). Additionally, ab initio studies have been conducted to determine the equilibrium structure and torsional potential energy function of disulfane (Koput, 1996).
Importance in Organic Chemistry
Disulfane is extremely important in various fields including synthetic, biochemical, and pharmacological areas. It is used as a vulcanizing agent for rubbers and elastomers and plays a critical role in peptide and protein chemistry, particularly in the synthesis of disulfide bridges which are pivotal in modern medicinal chemistry research (Sengupta et al., 2018). The development of new methods for the preparation of organic disulfides has been a focus area due to their versatile applications in areas like peptidomimetics, self-assembled monolayers (SAMs), and more (Mandal & Basu, 2014).
Application in Nanocatalysts
In the field of organic synthetic chemistry, compounds containing sulfur-sulfur bonds, such as disulfanes, have been discovered to have many applications as pharmaceutical and agriculture chemicals as well as synthetic intermediates. Nanocatalysts have shown excellent catalytic activity and reusability in the oxidation of thiols to disulfides, a process crucial for the synthesis of these compounds (Shiri et al., 2017).
Reactions with Metal Species
Disulfanes have been used in reactions with metal species, offering an alternative route to metal complex and organometallic dithiophosphates and dithiophosphinates. These reactions are significant in the field of coordination chemistry (Haiduc & Goh, 2002).
Role in Biological Studies
Disulfane compounds have been synthesized and evaluated for their effects on human cells. For instance, 1,2-bis(2-methylallyl)disulfane was studied for its influence on the proliferation and apoptosis of human HepG2 cells, highlighting its potential importance in medical research (Ji et al., 2010).
作用機序
Safety and Hazards
将来の方向性
Research is ongoing into the synthesis and applications of disulfane. For example, a general method for the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy has been described . This method is convenient, eco-friendly, and has high yields for the synthesis of substituted cyanamide and functional disulfanes in a one-pot procedure from readily available starting materials .
特性
InChI |
InChI=1S/H2S2/c1-2/h1-2H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGNESOTFCXPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
SS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7783-06-4 (Parent) | |
| Record name | Hydrogen sulfide (H2S2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10158844 | |
| Record name | Hydrogen sulfide (H2S2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfane | |
CAS RN |
13465-07-1 | |
| Record name | Hydrogen disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen sulfide (H2S2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrogen sulfide (H2S2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B1208419.png)









![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)